molecular formula C14H14ClNO2 B2793255 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide CAS No. 861225-85-6

2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide

Cat. No.: B2793255
CAS No.: 861225-85-6
M. Wt: 263.72
InChI Key: ADKCQNJXVQRLKD-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is an organic compound with the molecular formula C14H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamide group attached to a naphthyl ring substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide typically involves the reaction of 4-methoxy-1-naphthaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetamide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
  • 2-chloro-N-methoxy-N-methylacetamide
  • 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Uniqueness

2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is unique due to its specific structural features, such as the naphthyl ring and the methoxy substitution. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{12}ClN O_2, with a molecular weight of approximately 263.72 g/mol. The compound features a chloro group, a methoxy-substituted naphthyl moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-1-naphthaldehyde with chloroacetyl chloride. The general steps include:

  • Formation of an intermediate imine.
  • Hydrolysis to yield the desired acetamide product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth and biofilm formation.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL
Candida sp.2.0 μg/mL

In vitro studies demonstrated that the compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Anticancer Activity

The presence of the naphthyl group in the structure suggests potential anticancer activity. Research indicates that this compound may influence cellular mechanisms associated with cancer proliferation and apoptosis:

  • Mechanism of Action : The compound is believed to interact with specific enzymatic pathways or receptors involved in cancer cell survival and proliferation.
  • Cell Lines Tested : Studies have utilized various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), to evaluate cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular strength against S. aureus and E. coli. The compound demonstrated a synergistic effect when combined with other antibiotics, reducing their MIC values significantly .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and chloro groups can significantly impact biological activity. For example:

  • Methoxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Chloro Group : May facilitate interactions with specific biological targets.

Properties

IUPAC Name

2-chloro-N-[(4-methoxynaphthalen-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-13-7-6-10(9-16-14(17)8-15)11-4-2-3-5-12(11)13/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCQNJXVQRLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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